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Compound of Interest

Compound Name: RC-106

Cat. No.: B15617674

Disclaimer: The compound RC-106 is a hypothetical agent. The data, experimental protocols,
and analyses presented in this document are illustrative and provided as a technical guide for
researchers, scientists, and drug development professionals.

Introduction

RC-106 is a novel small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase),
a key regulator of cell adhesion, migration, and survival.[1] Overexpression and hyperactivity of
FAK are implicated in the progression and metastasis of various solid tumors. This document
details the in vivo pharmacokinetic (PK) profile of RC-106 in preclinical rodent models.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug
candidate is fundamental for optimizing dosing regimens and predicting its therapeutic window.
[2][3][4] The studies outlined herein were designed to characterize key pharmacokinetic
parameters following both intravenous and oral administration to guide further preclinical and
clinical development.

Experimental Protocols

Detailed methodologies were established to ensure robust and reproducible results. All animal
studies were conducted in compliance with institutional guidelines for the care and use of
laboratory animals.

Test Compound and Formulation
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Compound: RC-106 (MW: 452.5 g/mol ), synthesized and characterized with a purity of
>99% as determined by HPLC.

Intravenous (V) Formulation: RC-106 was dissolved in a vehicle of 10% DMSO, 40%
PEG300, and 50% saline to a final concentration of 1 mg/mL. The solution was filtered
through a 0.22 um syringe filter before administration.

Oral (PO) Formulation: RC-106 was suspended in a vehicle of 0.5% methylcellulose in
sterile water to a final concentration of 2 mg/mL. The suspension was sonicated for 15
minutes before dosing to ensure uniformity.

Animal Models

Species: Male Sprague-Dawley rats.

Age/Weight: 8-10 weeks old, weighing 250-300g at the time of the study.

Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark
cycle and provided with ad libitum access to standard chow and water.[5] Animals were
acclimated for at least one week prior to the experiment.[5]

Drug Administration and Sample Collection

A single-dose pharmacokinetic study was conducted.[6]

IV Administration: A cohort of rats (n=4 per time point) was administered RC-106 via a bolus
injection into the tail vein at a dose of 2 mg/kg.

PO Administration: A separate cohort (n=4 per time point) was administered RC-106 via oral
gavage at a dose of 10 mg/kg.

Blood Sampling: Serial blood samples (~150 L) were collected from the saphenous vein at
pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7][8] Samples were
collected into tubes containing K2-EDTA as an anticoagulant.

Plasma Preparation: Blood samples were immediately centrifuged at 4,000 rpm for 10
minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes
and stored at -80°C until analysis.[5]
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Bioanalytical Method: LC-MS/MS

Plasma concentrations of RC-106 were quantified using a validated Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.
[9][10]

o Sample Preparation: Plasma samples (50 pL) were subjected to protein precipitation by
adding 200 pL of acetonitrile containing an internal standard (Trazodone, 100 ng/mL).[11][12]
Samples were vortexed and centrifuged to pellet the precipitated protein. The supernatant
was then transferred for analysis.

o Chromatography: Separation was achieved on a C18 column (2.1 x 50 mm, 3.5 pm) using a
gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1%
formic acid in acetonitrile (B).[10][13]

o Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer
using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM)
was used to detect the transitions for RC-106 and the internal standard.

» Calibration: The method was linear over a concentration range of 1 to 5000 ng/mL.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with
Phoenix WinNonlin software.[14][15][16][17][18] Key parameters included:

Cmax: Maximum observed plasma concentration.
e Tmax: Time to reach Cmax.

e AUC(0-t): Area under the plasma concentration-time curve from time O to the last
measurable concentration, calculated using the linear trapezoidal rule.

e AUC(0-inf): Area under the curve from time O extrapolated to infinity.
e t%: Terminal half-life.

o CL: Total body clearance.
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e Vdss: Volume of distribution at steady state.

e F%: Oral bioavailability, calculated as (AUC_PO /AUC_IV) * (Dose_IV / Dose_PO) * 100.

Results: Pharmacokinetic Profile of RC-106

The pharmacokinetic parameters of RC-106 following single intravenous and oral doses are
summarized below.

Data Presentation

Table 1: Pharmacokinetic Parameters of RC-106 Following a Single 2 mg/kg Intravenous Dose
in Rats (n=4)

Parameter Units Mean + SD
Cmax ng/mL 2850 + 310
AUC(0-t) ng-h/mL 3450 + 280
AUC(0-inf) ng-h/mL 3510 £ 295
Y% h 3.8+0.5
CL mL/h/kg 570 + 45
Vdss L/kg 25+0.3

Table 2: Pharmacokinetic Parameters of RC-106 Following a Single 10 mg/kg Oral Dose in
Rats (n=4)
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Parameter Units Mean + SD
Cmax ng/mL 1120 + 150
Tmax h 1.0+£05
AUC(0-t) ng-h/mL 6300 + 710
AUC(0-inf) ng-h/mL 6420 + 750
Y2 h 41+0.6
F% % 36.5

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental process and the hypothesized
mechanism of action for RC-106.

Experimental Workflow
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In Vivo Pharmacokinetic Study Workflow for RC-106.

Hypothesized Signaling Pathway
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Hypothesized RC-106 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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